N-cyclopentylhydroxylamine hydrochloride
Description
Properties
IUPAC Name |
N-cyclopentylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-6-5-3-1-2-4-5;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYAXGCZWFLHHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies of N Cyclopentylhydroxylamine Hydrochloride
Established Synthetic Routes to N-Cyclopentylhydroxylamine Hydrochloride
Established methodologies for synthesizing this compound can be broadly categorized into pathways originating from cyclopentylamine (B150401) or those utilizing hydroxylamine (B1172632) as a key reagent. These approaches leverage fundamental organic transformations, including oxidation, reductive amination, and alkylation.
Cyclopentylamine-based Synthetic Pathways
The synthesis of N-cyclopentylhydroxylamine from cyclopentylamine involves the controlled oxidation of the primary amine. This transformation requires careful selection of oxidizing agents to prevent over-oxidation to the corresponding nitroso or nitro compounds. A notable, albeit multi-step, protocol for converting primary amines to N-monoalkylhydroxylamines has been described. elsevierpure.com This method proceeds through a sequence of selective mono-cyanomethylation of the primary amine, followed by regioselective oxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form a nitrone intermediate. The final step involves the hydroxylaminolysis of this nitrone using hydroxylamine hydrochloride to yield the desired N-alkylhydroxylamine. elsevierpure.com While not a direct oxidation, this sequence highlights a viable, controlled route from a primary amine to the corresponding hydroxylamine.
Direct oxidation methods, though less common for this specific transformation due to selectivity challenges, are a theoretical possibility. The general principle of amine oxidation to hydroxylamines is known, often employing reagents like benzoyl peroxide, though care must be taken to avoid the formation of nitrones as byproducts. wikipedia.org
Hydroxylamine-based Synthetic Pathways
Pathways starting from hydroxylamine or its derivatives are common for preparing N-substituted hydroxylamines. One prominent method involves the reaction of a ketone with hydroxylamine to form an oxime, which is subsequently reduced.
A key intermediate in this pathway is Cyclopentanone (B42830) oxime , which is readily synthesized by the condensation reaction between cyclopentanone and hydroxylamine hydrochloride. researcher.life The critical step is the selective reduction of the C=N double bond of the oxime without cleaving the weaker N-O bond, which would result in the formation of cyclopentylamine. researchgate.netnih.gov
The selective hydrogenation of oximes to hydroxylamines is a well-studied area. mdpi.com Stoichiometric reducing agents can be employed; for instance, the reduction of cyclopentanone (E)-oximes with sodium cyanoborohydride (NaBH3CN) in acetic acid has been shown to produce the corresponding hydroxylamine diastereoselectively. uc.pt Diborane (B8814927) has also been identified as a reagent for the reduction of oximes to N-monosubstituted hydroxylamines. acs.org
Catalytic hydrogenation offers a more atom-economical approach. This transformation presents a significant challenge due to the propensity for over-reduction. nih.gov However, several catalytic systems have been developed to achieve the desired selectivity. Early methods utilized platinum-based heterogeneous catalysts, such as Adam's catalyst (PtO₂), in the presence of stoichiometric amounts of strong Brønsted acids like hydrochloric acid. nih.govmdpi.comnih.gov More recently, homogeneous catalysts, including cyclometalated iridium(III) complexes, have demonstrated high efficiency and selectivity for this transformation under hydrogen pressure, often in the presence of an acid co-catalyst like methanesulfonic acid. nih.govincatt.nl Nickel-based catalysts have also emerged as effective for the asymmetric hydrogenation of oximes to chiral hydroxylamines. incatt.nl
Another hydroxylamine-based approach is the direct N-alkylation of hydroxylamine with a suitable cyclopentyl electrophile, such as cyclopentyl bromide. Hydroxylamine typically reacts with alkylating agents at the nitrogen atom. wikipedia.org A significant challenge in this approach is preventing dialkylation. wikipedia.org To achieve mono-alkylation, strategies involving protected hydroxylamine derivatives can be employed. For example, N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) has been used in the synthesis of alkoxyamine hydrochlorides from alkyl bromides, providing a pathway that avoids hazardous reagents like hydrazine (B178648) and allows for easy deprotection under acidic conditions. nih.gov A similar strategy could be adapted for N-alkylation.
Convergent and Divergent Synthesis Strategies
The synthesis of this compound can be viewed through the lens of convergent and divergent strategies.
A convergent synthesis approach is exemplified by the reduction of pre-formed cyclopentanone oxime. In this strategy, the cyclopentyl ring and the hydroxylamine moiety are prepared separately (as cyclopentanone and hydroxylamine, respectively) and then combined to form the oxime, which is then converted to the final product. This method allows for the independent synthesis and purification of key fragments before the final coupling and reduction steps.
In contrast, a divergent synthesis could start from a common intermediate that is modified to produce the target compound. For example, starting from cyclopentylamine, one could envision divergent pathways leading to various N-substituted cyclopentyl compounds, with the oxidation pathway leading to N-cyclopentylhydroxylamine being one branch. Similarly, hydroxylamine can be a starting point for a diverse range of N- and O-substituted derivatives through various alkylation and condensation reactions.
Optimization of Synthetic Parameters for this compound Production
The efficiency, selectivity, and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, reagents, and temperature is crucial for developing a robust and scalable process.
Solvent Effects and Reaction Media Influence
The choice of solvent can significantly impact the outcome of the synthetic reactions leading to N-cyclopentylhydroxylamine. In the catalytic hydrogenation of oximes, the solvent can influence the equilibrium between the E and Z isomers of the protonated oxime, which in turn affects the stereoselectivity of the reaction. incatt.nl For instance, in the asymmetric hydrogenation of oximes using an iridium catalyst, high enantioselectivity was achieved in tert-amyl alcohol, whereas using methanol (B129727) led to a lower enantiomeric ratio due to a higher rate of E/Z isomerization. incatt.nl For reactions involving hydroxylamine, alcoholic solvents like methanol or ethanol (B145695) are commonly used, particularly when generating free hydroxylamine from its hydrochloride salt. google.com The stability of the hydroxylamine product itself can also be solvent-dependent, as some hydroxylamines have been observed to undergo gradual oxidation in certain organic solvents like methanol. researchgate.net
Table 1: Influence of Solvent on Oxime Hydrogenation Selectivity
| Catalyst System | Substrate | Solvent | Acid Additive | Product | Selectivity (Hydroxylamine vs. Amine) |
| CpIr(III) Complex | Aromatic Ketoxime | tert-Amyl Alcohol | MsOH | Chiral Hydroxylamine | High |
| CpIr(III) Complex | Aromatic Ketoxime | Methanol | MsOH | Chiral Hydroxylamine | Lower enantioselectivity due to E/Z isomerization |
| PtO₂ (Adam's) | Aryl-acetone oxime | Not specified | HCl | N-hydroxy-amphetamine | Selective for hydroxylamine |
| Pd/C | 2-Indanone oxime | Not specified | Not specified | Primary Amine | Favors amine formation |
| Pt/C | 2-Indanone oxime | Not specified | Not specified | Hydroxylamine | Favors hydroxylamine formation |
Catalytic and Stoichiometric Reagent Considerations
The selection of reagents, whether catalytic or stoichiometric, is paramount in the synthesis of N-cyclopentylhydroxylamine.
In the reduction of cyclopentanone oxime , both types of reagents are viable.
Stoichiometric Reagents : Reductants like sodium cyanoborohydride (in acetic acid) or diborane offer predictable reactivity but generate significant waste. uc.ptacs.org
Catalytic Reagents : Catalytic hydrogenation is more sustainable. The choice of catalyst is critical for achieving selectivity for the hydroxylamine over the amine. mdpi.com Platinum-based catalysts (e.g., PtO₂, Pt/C) often require a stoichiometric amount of a strong acid to promote the desired reaction and prevent over-reduction. nih.govmdpi.com Homogeneous iridium and nickel catalysts have also proven highly effective. incatt.nlincatt.nl The catalyst loading, hydrogen pressure, and temperature are all key parameters to optimize for maximizing yield and selectivity. nih.gov
For cyclopentylamine-based routes , the choice of oxidizing agent is crucial. A mild and selective oxidant is needed to avoid the formation of byproducts. The three-step method involving m-CPBA for nitrone formation demonstrates a controlled, stoichiometric approach. elsevierpure.com
In hydroxylamine alkylation routes , the base used to deprotonate hydroxylamine or its protected form plays a key role. Organic bases like diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed. nih.gov
Table 2: Comparison of Reagents for Selective Oxime Reduction
| Reagent Type | Reagent/Catalyst | Key Features & Conditions |
| Stoichiometric | Sodium Cyanoborohydride (NaBH₃CN) | Used in acidic media (e.g., acetic acid); good for diastereoselective reductions. uc.pt |
| Diborane (B₂H₆) | A classic reagent for reducing oximes to N-monosubstituted hydroxylamines. acs.org | |
| Heterogeneous Catalyst | PtO₂ (Adam's catalyst) | Requires stoichiometric strong acid (e.g., HCl); one of the earliest systems used. mdpi.comnih.gov |
| Ni-Co phyllosilicate | Can perform the reaction without acid additives at elevated temperature and pressure. mdpi.com | |
| Homogeneous Catalyst | Iridium(III) Complexes | High turnover numbers; requires acid co-catalyst (e.g., MsOH) and H₂ pressure. nih.govincatt.nl |
| Nickel Complexes | Effective for asymmetric hydrogenation to produce chiral hydroxylamines. incatt.nl |
Process Intensification and Scalability Studies
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process intensification and scalability. These studies aim to develop a manufacturing process that is not only economically viable but also safe, efficient, and environmentally sustainable. While specific studies on this compound are not extensively detailed in publicly available literature, principles from related chemical syntheses, such as those for other hydroxylamine derivatives, offer significant insights.
Process intensification involves developing novel equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. A key strategy in this area is the shift from traditional batch reactors to continuous flow chemistry. doaj.org Continuous processes can offer superior control over reaction parameters such as temperature, pressure, and stoichiometry, which is particularly crucial for potentially exothermic reactions involved in the synthesis of hydroxylamine derivatives. cetjournal.it For a compound like this compound, this could translate to improved yield, higher purity, and enhanced safety by minimizing the volume of hazardous reagents at any given time. mdpi.com
Scalability studies, on the other hand, focus on the challenges that arise when increasing the production volume. A reaction that performs well on a gram scale may face issues such as mass and heat transfer limitations, changes in reaction kinetics, and difficulties in product isolation when scaled up to kilograms or tons. For instance, in the scalable synthesis of a structurally related cyclic amine, (1-cyclopropyl)cyclopropylamine hydrochloride, a notable decrease in yield was observed when moving from a 12.4 mmol scale (89% yield) to a 900 mmol scale (64% yield). beilstein-journals.org This was attributed to longer reaction times on a larger scale, leading to side reactions. beilstein-journals.org Such challenges highlight the importance of re-evaluating and optimizing reaction conditions at each stage of scale-up.
A hypothetical process intensification study for the synthesis of this compound could involve moving from a batch process to a continuous flow setup. The table below illustrates a comparative analysis of these two approaches, based on general principles of chemical process intensification.
Table 1: Comparison of Batch vs. Continuous Synthesis for this compound Production
| Parameter | Batch Process | Continuous Flow Process | Potential Advantages of Continuous Flow |
| Reaction Vessel | Large stirred-tank reactor | Microreactors or tubular reactors | Improved heat and mass transfer, smaller footprint. |
| Reaction Volume | High (kilograms to tons) | Low (milliliters to liters) | Enhanced safety, reduced risk of thermal runaway. cetjournal.it |
| Temperature Control | Challenging, potential for hot spots | Precise and uniform | Higher selectivity, reduced byproduct formation. |
| Mixing | Mechanical stirring, can be inefficient | Diffusion-based or static mixers | Faster reaction rates, improved consistency. |
| Scalability | Requires significant redesign of equipment | Achieved by running for longer times or parallelization | Easier and more predictable scale-up. |
| Reagent Handling | Large quantities added at once | Continuous, controlled addition | Better control over reaction stoichiometry. |
Isolation and Purification Techniques for this compound
The isolation and purification of this compound are critical steps to ensure the final product meets the required specifications for its intended application. The choice of purification method depends on the nature of the impurities present, which can originate from starting materials, side reactions, or subsequent degradation. Common techniques for purifying hydroxylamine salts include crystallization, extraction, and chromatography.
Crystallization is a widely used method for the purification of solid organic compounds. For this compound, this would typically involve dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, leading to the formation of crystals of the purified compound. The selection of the solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either remain in solution or be easily separated. A patent on the purification of the parent compound, hydroxylamine hydrochloride, details a process involving concentration and crystallization to obtain the final product. guidechem.com This process can be further enhanced by techniques such as vacuum distillation to remove volatile impurities prior to crystallization. guidechem.com
Liquid-liquid extraction is another valuable technique for separating the desired product from impurities with different solubility properties. This method could be employed to remove organic, non-polar impurities from an aqueous solution of the polar this compound. For instance, a process for purifying hydroxylamine hydrochloride uses an ether solvent to extract residual organic impurities like butanone oxime from a crude aqueous solution. google.com Following extraction, the aqueous phase containing the purified hydroxylamine salt can be further processed.
For achieving very high purity, chromatographic techniques can be employed, although they are generally more expensive and less scalable than crystallization or extraction. Ion-exchange chromatography, for example, has been utilized for the separation of hydroxylamine from other cations. googleapis.com In this process, a solution containing the hydroxylammonium ion is passed through a resin that selectively retains it, allowing impurities to be washed away. The purified hydroxylamine can then be eluted from the resin.
A typical multi-step purification process for a hydroxylamine salt, which could be adapted for this compound, is outlined in the table below.
Table 2: Potential Multi-Step Purification Protocol for this compound
| Purification Step | Description | Impurities Targeted |
| 1. Liquid-Liquid Extraction | The crude reaction mixture is dissolved in water and extracted with an immiscible organic solvent (e.g., diethyl ether, ethyl acetate). | Non-polar organic byproducts and unreacted starting materials. google.com |
| 2. Decolorization | The aqueous solution is treated with activated carbon. | Colored impurities and trace organic compounds. google.com |
| 3. Concentration | The solvent is removed under reduced pressure. | Excess solvent. guidechem.com |
| 4. Crystallization | The concentrated solution is cooled, possibly with the addition of an anti-solvent, to induce crystallization of the product. | Soluble impurities that remain in the mother liquor. |
| 5. Filtration and Drying | The purified crystals are collected by filtration and dried under vacuum. | Residual solvent. |
Chemical Reactivity and Reaction Mechanisms of N Cyclopentylhydroxylamine Hydrochloride
Fundamental Reactivity Patterns of N-Alkylhydroxylamines
N-Alkylhydroxylamines are characterized by a dual reactivity profile. The nitrogen atom, possessing a lone pair of electrons, acts as a nucleophilic center, while the oxygen atom can also exhibit nucleophilicity. Conversely, the molecule can be induced to act as an electrophile. The inherent weakness of the N-O bond is a defining feature, making these compounds susceptible to cleavage under various conditions, including reductive, oxidative, and thermal stimuli. mdpi.com This susceptibility drives many of the characteristic reactions of this class of compounds, including rearrangements and transformations into other nitrogen-containing functional groups. nih.govnih.gov The reactivity can be modulated by the nature of the alkyl substituent and by derivatization at either the nitrogen or oxygen atom.
Nucleophilic Reactivity at the Nitrogen Center
The lone pair of electrons on the nitrogen atom of N-cyclopentylhydroxylamine makes it a potent nucleophile, analogous to a secondary amine. This nucleophilicity allows it to react with a wide range of electrophiles.
Key nucleophilic reactions at the nitrogen center include:
Alkylation and Arylation: Reaction with alkyl halides or other alkylating agents introduces a second organic substituent onto the nitrogen, yielding N,N-disubstituted hydroxylamines.
Acylation: Treatment with acylating agents such as acid chlorides or anhydrides forms N-acylhydroxylamines, also known as hydroxamic acids. These derivatives are important intermediates in organic synthesis.
Addition to Carbonyls and Michael Acceptors: N-alkylhydroxylamines can add to the electrophilic carbon of aldehydes and ketones, forming tetrahedral intermediates that can subsequently eliminate water to yield nitrones. libretexts.orgyoutube.com They also participate in Michael-type 1,4-additions to α,β-unsaturated carbonyl compounds. researchgate.net Theoretical calculations have shown that the reaction with chiral enoate esters can proceed through a concerted cycloaddition-like mechanism. nih.gov
The table below summarizes the types of nucleophilic reactions involving the nitrogen center of N-alkylhydroxylamines.
| Reaction Type | Electrophile | Product Class |
| Alkylation | Alkyl Halide (R-X) | N,N-Dialkylhydroxylamine |
| Acylation | Acyl Chloride (RCOCl) | N-Alkyl-N-hydroxyamide (Hydroxamic acid) |
| Carbonyl Addition | Aldehyde/Ketone | Nitrone (after dehydration) |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Ketone/Ester derivative |
Electrophilic Reactivity at the Oxygen Center
While the oxygen in N-cyclopentylhydroxylamine is also nucleophilic, electrophilic character can be induced, making it susceptible to attack by nucleophiles. This typically occurs after the oxygen is converted into a better leaving group. Protonation of the hydroxyl group under acidic conditions, for instance, facilitates its departure as a water molecule.
Furthermore, derivatization of the oxygen atom can generate electrophilic aminating reagents. For example, O-acyl or O-sulfonyl hydroxylamines can react with nucleophiles like organometallic reagents, where the nitrogen atom effectively functions as an electrophile in an umpolung fashion. nih.gov This reactivity is harnessed in synthetic chemistry for the formation of C-N bonds. The process of electrophilic amination can be used to transfer the amino group to various nucleophiles, including alkoxides to form O-alkylhydroxylamines. researchgate.netrsc.org
Mechanisms of N-O Bond Transformations
The N-O bond, with a bond dissociation energy significantly lower than that of C-C, C-N, or C-O bonds, is the most reactive linkage in N-alkylhydroxylamines. Its cleavage is a key step in many of their transformations and can be initiated by various means. mdpi.com
Reductive Cleavage: The N-O bond can be readily cleaved by reducing agents, such as catalytic hydrogenation or dissolving metals, to yield the corresponding amine (cyclopentylamine). This transformation is a valuable synthetic tool for preparing highly functionalized amines from hydroxylamine (B1172632) precursors. researchgate.net
Oxidative Cleavage: Oxidizing agents can lead to the formation of nitroxyl (B88944) radicals or nitrones, depending on the specific reagents and conditions.
Acid/Base-Mediated Cleavage: Both strong acids and bases can promote N-O bond cleavage. rsc.org Under acidic conditions, protonation of the oxygen atom facilitates cleavage to form a nitrenium ion intermediate in certain rearrangement reactions. wikipedia.orgwiley-vch.de
Transition-Metal-Catalyzed Cleavage: A variety of transition metals, including rhodium, iridium, and copper, can catalyze reactions that proceed via N-O bond cleavage. mdpi.com These reactions are often used to construct nitrogen-containing heterocycles. Mechanistic studies suggest that these transformations can involve oxidative addition of the metal into the N-O bond or radical pathways. mdpi.comnih.gov
Rearrangement Reactions and Associated Mechanisms
N-Alkylhydroxylamines and their derivatives are known to undergo several types of rearrangement reactions, which are often driven by the cleavage of the weak N-O bond and the formation of more stable products.
Bamberger Rearrangement: While the classic Bamberger rearrangement involves N-phenylhydroxylamines rearranging to aminophenols, the underlying mechanism provides insight into potential reactions of N-alkylhydroxylamines under strong acid conditions. ontosight.ai The key step is the O-protonation of the hydroxylamine, followed by the elimination of water to form a nitrenium ion intermediate. wikipedia.orgwiley-vch.describd.comhellenicaworld.com This electrophilic intermediate is then attacked by a nucleophile. For N-cyclopentylhydroxylamine, this could potentially lead to ring-opened products or substitution on the cyclopentyl ring, depending on the reaction conditions.
wiley-vch.describd.com-Sigmatropic Rearrangements (Meisenheimer Rearrangement): This type of rearrangement is common for tertiary amine N-oxides, which can be formed by the oxidation of N,N-disubstituted amines. If N-cyclopentylhydroxylamine is first alkylated and then oxidized to the corresponding N-oxide, it could undergo a Meisenheimer rearrangement. The wiley-vch.describd.com-Meisenheimer rearrangement is a concerted, pericyclic reaction that proceeds through a five-membered cyclic transition state, typically involving an allylic or benzylic group migrating from the nitrogen to the oxygen. mdpi.comsynarchive.com
scribd.comscribd.com-Sigmatropic Rearrangements: Derivatives of N-alkylhydroxylamines can also undergo scribd.comscribd.com-sigmatropic rearrangements. For instance, N,O-dialkenylhydroxylamines have been shown to undergo a spontaneous C-C bond-forming scribd.comscribd.com-rearrangement followed by cyclization. researchgate.net These reactions are valuable for synthesizing heterocyclic compounds.
The table below outlines key features of relevant rearrangement reactions.
| Rearrangement | Key Intermediate/Transition State | Driving Force | Typical Product Type |
| Bamberger | Nitrenium Ion | Formation of stable aromatic product (in aryl cases), elimination of water | Aminophenols (from N-arylhydroxylamines) |
| wiley-vch.describd.com-Meisenheimer | Five-membered cyclic transition state | Concerted pericyclic process | N,N,O-trisubstituted hydroxylamines |
| scribd.comscribd.com-Sigmatropic | Six-membered cyclic transition state | Concerted pericyclic process, N-O bond cleavage | Heterocycles, functionalized amines |
Reductive and Oxidative Transformations
N-Cyclopentylhydroxylamine can undergo both reduction and oxidation, affecting the nitrogen and oxygen atoms and the N-O bond.
Reductive Transformations: The primary reductive pathway for N-alkylhydroxylamines is the cleavage of the N-O bond to afford the corresponding amine. This is a synthetically useful transformation. Common methods include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.
Chemical Reduction: Reagents such as zinc in acetic acid or samarium iodide can also effect this reduction. The reduction of oxime ethers using stoichiometric borohydrides or catalytic methods is a related valuable route to N,O-disubstituted hydroxylamines. nih.gov
Oxidative Transformations: Oxidation of N-cyclopentylhydroxylamine can lead to several products depending on the oxidant and reaction conditions.
Formation of Nitrones: Oxidation with mild reagents can yield the corresponding nitrone. Secondary hydroxylamines can be oxidized to nitrones using reagents like urea-hydrogen peroxide complex with metal catalysts. researchgate.net
Formation of Nitroxyl Radicals: One-electron oxidation leads to the formation of stable nitroxyl radicals. This is a characteristic reaction of hydroxylamines.
Complete Oxidation: Stronger oxidizing agents can lead to further oxidation and potential cleavage of the cyclopentyl ring or formation of nitro compounds.
In organic chemistry, oxidation is often defined as an increase in bonds to oxygen or a decrease in bonds to hydrogen at a carbon atom. youtube.comyoutube.comyoutube.com For the nitrogen in N-cyclopentylhydroxylamine, oxidation involves the formation of nitrones (N=O bond formation) or cleavage of N-H bonds. Reduction, conversely, involves the gain of hydrogen or cleavage of the N-O bond. youtube.comyoutube.comyoutube.com
Derivatives of N Cyclopentylhydroxylamine Hydrochloride: Synthesis and Advanced Chemical Characterization
Synthesis of N-Acylated and N-Alkylated Cyclopentylhydroxylamine Derivatives
The derivatization of N-cyclopentylhydroxylamine at the nitrogen atom through acylation and alkylation reactions provides a versatile route to a wide array of functionalized molecules. These transformations are fundamental in modifying the electronic and steric properties of the parent compound, enabling its application in various chemical contexts.
N-Acylation: N-acylation is a primary method for introducing carbonyl-containing moieties to the hydroxylamine (B1172632) nitrogen. researchgate.net This reaction is typically achieved by treating N-cyclopentylhydroxylamine with a suitable acylating agent. Common classes of acylating agents include acyl chlorides, acid anhydrides, and activated esters. arkat-usa.org The choice of reagent often depends on the desired reactivity and the tolerance of other functional groups within the molecule. For instance, the reaction with an acyl chloride, such as acetyl chloride or benzoyl chloride, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, proceeds readily to yield the corresponding N-acyl-N-cyclopentylhydroxylamine. The base serves to neutralize the hydrochloric acid byproduct. Similarly, cyclic or acyclic anhydrides can be employed, often providing a cleaner reaction profile. The use of peptide coupling reagents, such as those based on 1-hydroxybenzotriazole (B26582) (HOBt), facilitates the formation of amide bonds under mild conditions, which is particularly useful for more complex or sensitive substrates. arkat-usa.org
N-Alkylation: The introduction of alkyl groups to the nitrogen atom significantly alters the steric bulk and basicity of the hydroxylamine. nih.gov N-alkylation is commonly accomplished via nucleophilic substitution, where N-cyclopentylhydroxylamine acts as the nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.gov The reaction conditions can be controlled to favor mono-alkylation, although over-alkylation to form quaternary ammonium (B1175870) salts can be a competing process, especially with more reactive alkylating agents. nih.gov Reductive amination offers an alternative pathway, involving the condensation of N-cyclopentylhydroxylamine with an aldehyde or ketone to form an intermediate which is then reduced in situ, though this is less common for hydroxylamines compared to primary and secondary amines. The development of novel aminating reagents and iron-catalyzed processes has also expanded the toolkit for creating N-alkyl hydroxylamine derivatives from various precursors. ethz.chchemrxiv.org
Table 1: Synthetic Methods for N-Acylated and N-Alkylated Cyclopentylhydroxylamine Derivatives
Synthesis of O-Substituted Cyclopentylhydroxylamine Derivatives
Substitution at the oxygen atom of N-cyclopentylhydroxylamine yields O-substituted derivatives, which are valuable building blocks in medicinal and materials chemistry. researchgate.net These derivatives can be synthesized through several established methods, primarily involving the reaction of the hydroxylamine oxygen as a nucleophile with various electrophiles.
A common and direct approach is O-alkylation, which mirrors the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., ethyl bromide, propyl iodide) to form the O-alkylated product. A more rapid and high-yield method avoids hazardous reagents by first reacting an alkyl bromide with N,N'-di-tert-butoxycarbonylhydroxylamine, followed by deprotection with HCl to furnish the desired alkoxyamine hydrochloride. nih.gov
Another powerful strategy involves the use of coupling agents. For example, O-aryl derivatives can be synthesized through cross-coupling reactions, although direct O-arylation of hydroxylamines can be challenging. An alternative involves the use of pre-functionalized reagents. For instance, O-(2,4-dinitrophenyl)hydroxylamine can be prepared and used as an electrophilic aminating agent, showcasing a method where the hydroxylamine oxygen is attached to a good leaving group. researchgate.netresearchgate.net
The synthesis of O-acyl derivatives is typically achieved by reacting N-cyclopentylhydroxylamine with acylating agents under conditions that favor O-acylation over N-acylation. This selectivity can often be controlled by the choice of solvent, base, and protecting groups on the nitrogen atom. If the nitrogen is protected (e.g., as a carbamate), acylation will occur exclusively at the oxygen. Subsequent deprotection yields the O-acylated hydroxylamine.
Table 2: Selected Methods for Synthesis of O-Substituted Cyclopentylhydroxylamine Derivatives
Cyclopentylhydroxylamine-Containing Scaffolds in Complex Molecule Synthesis
The N-cyclopentylhydroxylamine framework serves as a valuable scaffold for the construction of more complex molecular architectures, particularly heterocyclic systems. A key application of this scaffold involves its oxidation to the corresponding nitrone, a versatile 1,3-dipole. This cyclopentylnitrone can then participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to stereoselectively synthesize five-membered heterocyclic rings, such as isoxazolidines and isoxazolines.
This strategy is a powerful tool in diversity-oriented synthesis, allowing for the rapid assembly of complex polycyclic structures from simple starting materials. nih.gov The cyclopentyl group provides a rigid, lipophilic core that can be used to orient appended functional groups in a defined three-dimensional space. The resulting isoxazolidine (B1194047) ring can be further manipulated; for example, reductive cleavage of the N-O bond yields 1,3-aminoalcohols, which are important structural motifs in many natural products and pharmaceuticals.
The synthesis of complex tetracyclic fused scaffolds has been demonstrated through the [3+2] cycloaddition of azomethine ylides, showcasing a catalyst-free method to generate pyrrolidine-fused systems with high diastereoselectivity. nih.gov By analogy, a cyclopentylhydroxylamine-derived nitrone could be employed as a key building block to access novel pseudo-natural products, combining the cyclopentane (B165970) ring with other biologically relevant moieties to create unique and complex scaffolds for drug discovery programs. nih.gov
Structure-Reactivity and Structure-Function Relationships of Derivatives
The systematic derivatization of N-cyclopentylhydroxylamine allows for a detailed exploration of structure-reactivity relationships (SRR) and structure-function relationships (SFR). These studies are crucial for optimizing the chemical properties and biological activity of molecules based on this scaffold.
Structure-Reactivity Relationships (SRR): The reactivity of the hydroxylamine moiety is highly dependent on the nature of the substituents at the nitrogen and oxygen atoms.
N-Acylation: The introduction of an electron-withdrawing acyl group on the nitrogen decreases its nucleophilicity and basicity. This makes the oxygen atom comparatively more nucleophilic and can influence the regioselectivity of subsequent reactions.
N-Alkylation: Attaching electron-donating alkyl groups increases the electron density on the nitrogen, enhancing its nucleophilicity. However, increasing steric bulk around the nitrogen can hinder its ability to participate in reactions with sterically demanding electrophiles. researchgate.net
O-Substitution: Placing a substituent on the oxygen atom removes the acidic proton and blocks the oxygen's nucleophilicity. If the O-substituent is a good leaving group (e.g., tosyl or dinitrophenyl), the derivative can function as an electrophilic aminating agent. researchgate.net
Quantitative structure-reactivity relationships (QSRRs) can be developed by systematically varying substituents and measuring reaction rates, allowing for the prediction of reactivity for new derivatives. chemrxiv.orgresearchgate.net
Structure-Function Relationships (SFR): In a medicinal chemistry context, modifications to the N-cyclopentylhydroxylamine scaffold directly impact its pharmacokinetic and pharmacodynamic properties.
Lipophilicity: The cyclopentyl group provides a baseline level of lipophilicity. N- or O-alkylation with long-chain or aromatic groups increases lipophilicity, which can affect membrane permeability and protein binding. Conversely, introducing polar groups (e.g., via acylation with amino acids) increases hydrophilicity.
Hydrogen Bonding: The parent N-H and O-H groups can act as both hydrogen bond donors and acceptors. N-acylation converts the N-H from a donor to a non-donor, while O-alkylation removes the O-H donor. These changes profoundly affect interactions with biological targets like enzymes and receptors.
Steric Profile: The size and shape of the N- and O-substituents influence how the molecule fits into a binding pocket. Varying these groups allows for the optimization of steric complementarity with a target.
Table 3: Predicted Effects of Substitution on Molecular Properties and Function
Chemical Space Exploration of N-Cyclopentylhydroxylamine Hydrochloride Derivatives
Chemical space refers to the vast, multidimensional domain of all possible molecules. nih.gov Exploring this space effectively is a central goal of drug discovery and materials science. The N-cyclopentylhydroxylamine scaffold provides an excellent starting point for a focused exploration of chemical space by serving as a core structure for the creation of a combinatorial library of derivatives.
The strategy involves the systematic and combinatorial synthesis of derivatives by varying substituents at the nitrogen and oxygen atoms. By selecting a diverse set of building blocks (e.g., a range of acyl chlorides, alkyl halides, and other electrophiles), a library of compounds can be generated that covers a broad region of chemical property space. nih.gov Key properties to vary include molecular weight, lipophilicity (logP), polar surface area (PSA), number of hydrogen bond donors/acceptors, and molecular shape.
For example, a library could be designed using a matrix approach:
Axis 1 (N-Acylation): A set of 10-20 diverse acyl chlorides (aliphatic, aromatic, heterocyclic).
Axis 2 (N-Alkylation): A set of 10-20 diverse alkyl halides.
Axis 3 (O-Substitution): A set of 10-20 diverse alkyl halides or other electrophiles.
By combining these building blocks with the N-cyclopentylhydroxylamine core, a large and diverse library of molecules can be synthesized. This library can then be screened for desired biological activities or material properties. Computational tools can be used to design the library to maximize diversity and ensure drug-like properties, and to visualize the library's coverage of chemical space compared to known active compounds or natural products. nih.gov This approach allows for an efficient mapping of structure-activity relationships and increases the probability of discovering novel lead compounds.
Table 4: Compound Names Mentioned in the Article
Theoretical and Computational Investigations of N Cyclopentylhydroxylamine Hydrochloride
Electronic Structure and Bonding Analysis via Quantum Chemical Methods
A foundational understanding of N-cyclopentylhydroxylamine hydrochloride would begin with an analysis of its electronic structure and bonding. Quantum chemical methods are indispensable for this purpose, providing insights into the distribution of electrons and the nature of the chemical bonds within the molecule.
Quantum chemistry, which applies quantum mechanics to chemical systems, can elucidate the electronic state of the molecule's electrons. wikipedia.org The initial step in such an investigation typically involves solving the Schrödinger equation for the electronic molecular Hamiltonian, often under the Born-Oppenheimer approximation, to determine the molecule's electronic structure. wikipedia.org
A variety of quantum chemical methods could be employed. Hartree-Fock calculations, density functional theory (DFT), and more advanced post-Hartree-Fock methods like coupled cluster theory could all provide valuable information. nih.gov DFT, in particular, offers a balance between computational cost and accuracy for many molecular systems. These methods can be used to calculate key electronic properties, which are summarized in the table below.
Table 1: Potential Electronic Properties of this compound for Quantum Chemical Investigation
| Property | Description | Potential Insights |
| Molecular Orbital Energies (HOMO/LUMO) | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Provides information about the molecule's reactivity, electron-donating/accepting capabilities, and electronic transitions. |
| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Reveals the locations of electron-rich and electron-deficient regions, which is crucial for understanding intermolecular interactions. |
| Atomic Charges | The partial charge assigned to each atom in the molecule. | Helps to understand the polarity of bonds and the electrostatic potential of the molecule. |
| Bond Order | A measure of the number of chemical bonds between two atoms. | Indicates the strength and nature (single, double, etc.) of the chemical bonds. |
Molecular Conformation and Dynamics Simulations
While quantum chemical methods provide a static picture of the electronic structure, molecular dynamics (MD) simulations can offer insights into the conformational flexibility and dynamic behavior of this compound. MD simulations track the motions of atoms over time, providing a view of how the molecule behaves in a simulated environment, such as in solution. nih.gov
These simulations are particularly useful for exploring the different spatial arrangements, or conformations, that the molecule can adopt. nih.gov For a molecule like this compound, with its flexible cyclopentyl ring, understanding the preferred conformations and the energy barriers between them is crucial.
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is critical for the accuracy of the simulation. By simulating the molecule over a sufficient timescale, researchers can analyze its trajectory to understand its dynamic properties.
Table 2: Potential Conformational and Dynamic Properties of this compound for MD Simulation Studies
| Property | Description | Potential Insights |
| Conformational Analysis | Identification of stable and low-energy conformations of the molecule. | Reveals the most likely shapes the molecule will adopt and their relative populations. |
| Radius of Gyration | A measure of the molecule's compactness. | Indicates how the molecule's size and shape fluctuate over time. researchgate.net |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Quantifies the stability of the molecule's structure during the simulation. |
| Dihedral Angle Distributions | The distribution of angles between four consecutive bonded atoms. | Characterizes the flexibility and rotational freedom around specific chemical bonds. |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. aps.org Should this compound participate in chemical reactions, computational methods could be used to map out the reaction pathways, identify intermediate structures, and characterize the high-energy transition states that connect reactants, intermediates, and products.
Techniques such as DFT can be used to calculate the potential energy surface of a reaction. By locating the minimum energy pathways on this surface, researchers can determine the most likely mechanism for a given transformation. The activation energy, which is the energy difference between the reactants and the transition state, can also be calculated, providing an estimate of the reaction rate.
Prediction of Spectroscopic Signatures
Table 3: Predictable Spectroscopic Signatures for this compound
| Spectroscopy Type | Predicted Properties | Potential Insights |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Helps to identify the functional groups present in the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts and coupling constants. | Provides detailed information about the chemical environment of the hydrogen and carbon atoms, aiding in structure elucidation. |
| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths. | Predicts the wavelengths at which the molecule absorbs light, related to its electronic structure. |
In Silico Screening and Design of this compound Analogues
In silico (computer-based) methods can be used to design and screen virtual libraries of molecules based on a parent structure. In the context of this compound, these techniques could be used to explore how modifications to the cyclopentyl ring or the hydroxylamine (B1172632) group affect the molecule's properties.
By systematically altering the structure of this compound in a computational model, researchers can predict how these changes would influence its electronic properties, conformation, and potential reactivity. This approach can accelerate the discovery of new compounds with desired characteristics without the need for extensive experimental synthesis and testing in the initial stages.
Coordination Chemistry of N Cyclopentylhydroxylamine Hydrochloride
Ligand Characteristics and Coordination Modes
N-cyclopentylhydroxylamine, in its deprotonated form, can function as a versatile ligand. The presence of both nitrogen and oxygen atoms with lone pairs of electrons allows for multiple modes of coordination to a metal center. Generally, hydroxylamine (B1172632) and its derivatives can coordinate as a neutral molecule or, more commonly, as an anion after deprotonation of the hydroxyl group.
The primary coordination modes observed for hydroxylamine-type ligands include:
N,O-Chelation: The deprotonated ligand can form a stable five-membered chelate ring by coordinating to the metal ion through both the nitrogen and oxygen atoms. This bidentate coordination is a common feature for many hydroxylamine derivatives.
Bridging Ligand: The N-O group can act as a bridge between two or more metal centers. This can occur in various fashions, for instance, with the oxygen atom bridging two metals or with both N and O atoms coordinating to different metal ions, leading to the formation of polynuclear complexes.
Monodentate Coordination: In some instances, the ligand may coordinate through either the nitrogen or the oxygen atom, acting as a monodentate ligand. The preference for N- or O-coordination can be influenced by the nature of the metal ion (hard vs. soft acid-base principles) and the steric environment of the ligand.
The cyclopentyl group in N-cyclopentylhydroxylamine is expected to introduce steric bulk around the coordinating atoms, which can influence the geometry of the resulting metal complexes and potentially favor certain coordination modes over others.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with hydroxylamine-based ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The hydrochloride form of N-cyclopentylhydroxylamine would require the presence of a base to facilitate deprotonation and subsequent coordination to the metal ion.
Structural elucidation of such complexes would typically involve a combination of analytical techniques:
Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-O and O-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure in solution.
Elemental Analysis: Confirms the stoichiometry of the synthesized complexes.
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of metal complexes are fundamentally determined by the d-electron configuration of the metal ion and the nature of the ligand field. For complexes of N-cyclopentylhydroxylamine, these properties would be influenced by the ligand's ability to donate electron density to the metal center and the resulting geometry of the complex.
Electronic Spectra: The electronic spectra (UV-Vis) of these complexes would exhibit bands corresponding to d-d transitions within the metal's d-orbitals and charge-transfer transitions between the metal and the ligand. The energies of these transitions provide information about the ligand field splitting parameter (Δ), which is a measure of the strength of the metal-ligand interaction.
Magnetic Properties: The magnetic behavior of the complexes depends on the number of unpaired electrons in the metal's d-orbitals. Complexes can be classified as:
Paramagnetic: If they possess one or more unpaired electrons. The magnetic moment can be estimated using the spin-only formula and provides an indication of the number of unpaired electrons.
Diamagnetic: If all electrons are paired.
The strength of the ligand field created by N-cyclopentylhydroxylamine will determine whether a high-spin or low-spin electronic configuration is adopted for metal ions where both are possible (e.g., d⁴-d⁷ configurations in octahedral geometry).
| Property | Description | Expected for N-Cyclopentylhydroxylamine Complexes |
| Electronic Transitions | Absorption of UV-Vis light leading to electron excitation. | d-d transitions and Ligand-to-Metal Charge Transfer (LMCT) bands are expected. |
| Magnetic Moment | A measure of the magnetic strength of a compound. | Dependent on the metal ion and its spin state (high-spin or low-spin). |
| Ligand Field Strength | The magnitude of the splitting of the d-orbitals. | Expected to be a moderately strong field ligand, capable of forming both high-spin and low-spin complexes depending on the metal. |
Catalytic Applications of N-Cyclopentylhydroxylamine Hydrochloride Metal Complexes
Metal complexes incorporating hydroxylamine-based ligands have shown promise in various catalytic applications, particularly in oxidation reactions. The redox-active nature of the hydroxylamine moiety can play a crucial role in the catalytic cycle. While specific catalytic applications for this compound complexes are not documented, related systems suggest potential areas of utility.
For instance, copper complexes of macrocyclic poly-N-hydroxylamines have demonstrated catalytic activity in aerobic oxidation reactions. These complexes can activate dioxygen, facilitating the oxidation of substrates. The mechanism may involve the formation of high-valent metal-oxo species or radical intermediates.
Potential catalytic applications for metal complexes of N-cyclopentylhydroxylamine could include:
Oxidation of Alcohols and Thiols: The complexes might catalyze the selective oxidation of primary and secondary alcohols to aldehydes and ketones, or the oxidative coupling of thiols to disulfides.
Epoxidation of Alkenes: In the presence of an oxygen source, these complexes could potentially catalyze the epoxidation of olefins.
C-H Activation: The ability to form reactive, high-valent metal species could enable the catalytic functionalization of C-H bonds.
The cyclopentyl substituent might enhance the solubility of the catalyst in organic solvents and influence its steric selectivity in catalytic transformations.
Theoretical Studies of Metal-Ligand Bonding and Stability
Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding and predicting the stability of coordination complexes. Such studies on N-cyclopentylhydroxylamine complexes could provide valuable insights into their electronic structure and reactivity.
Metal-Ligand Bonding Analysis: DFT calculations can be used to analyze the molecular orbitals of the complexes, revealing the nature of the bonding interactions. This includes quantifying the contributions of σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand. The analysis of bond orders and electron density distribution can further elucidate the covalent and ionic character of the metal-ligand bonds.
Stability of Complexes: The stability of the metal complexes can be assessed by calculating their formation energies. Theoretical studies can compare the relative stabilities of different coordination isomers and predict the most favorable structures. The stability constants of the complexes in solution can also be estimated using computational methods.
Key parameters that can be investigated through theoretical studies include:
Geometries: Optimized bond lengths and angles for different coordination modes.
Energetics: Calculation of binding energies and reaction enthalpies for catalytic cycles.
Electronic Structure: Analysis of orbital energies, charge distribution, and spin density.
These theoretical investigations would be instrumental in rationalizing the experimental observations and in designing new catalysts with improved activity and selectivity based on the N-cyclopentylhydroxylamine ligand.
Analytical and Spectroscopic Methodologies in N Cyclopentylhydroxylamine Hydrochloride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-cyclopentylhydroxylamine hydrochloride. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the stereochemical arrangement.
For this compound, ¹H NMR and ¹³C NMR are the most utilized forms of this technique.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the cyclopentyl ring would likely appear as a series of multiplets due to complex spin-spin coupling. The proton attached to the nitrogen atom and the hydroxyl proton would also give rise to specific signals, the chemical shifts of which would be influenced by the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the different carbon atoms of the cyclopentyl ring. The carbon atom bonded to the nitrogen would have a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopentyl CH attached to N | 3.0 - 3.5 | 60 - 70 |
| Cyclopentyl CH₂ | 1.5 - 2.0 | 25 - 35 |
| NH | Variable | Not Applicable |
Note: The predicted values are estimates based on typical chemical shift ranges for similar functional groups.
Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the exact mass of this compound and in analyzing its fragmentation pathways, which can provide further structural confirmation.
High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming its chemical formula. Upon ionization, the molecule can undergo fragmentation, and the resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of N-cyclopentylhydroxylamine would likely involve the loss of the hydroxyl group, cleavage of the N-C bond, and fragmentation of the cyclopentyl ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing the vibrations of its bonds.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amine, C-H stretches of the cyclopentyl ring, and C-N stretching vibrations. The presence of the hydrochloride salt may influence the positions of the N-H and O-H bands.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for observing non-polar bonds and can be used to characterize the vibrations of the carbon-carbon bonds within the cyclopentyl ring.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch | 3200 - 3600 (broad) |
| N-H stretch | 3100 - 3500 |
| C-H stretch (aliphatic) | 2850 - 3000 |
Chromatographic and Other Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. A suitable stationary phase and mobile phase can be developed to achieve good separation of this compound from any impurities or related compounds.
Gas Chromatography (GC): Gas chromatography can also be used, potentially after derivatization to increase the volatility and thermal stability of the compound. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both separation and identification.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of chemical reactions and to get a preliminary assessment of purity.
These separation techniques are crucial in quality control and in the analysis of reaction products during the synthesis of this compound.
Advanced Research Directions and Future Perspectives
Novel Synthetic Strategies for N-Cyclopentylhydroxylamine Hydrochloride and its Analogues
Traditional methods for the synthesis of N-alkylhydroxylamines often involve the alkylation of hydroxylamine (B1172632). wikipedia.org However, contemporary research is focused on developing more efficient, selective, and sustainable synthetic routes.
One promising approach is the catalytic reductive amination of cyclopentanone (B42830). This strategy involves the reaction of cyclopentanone with an amine source in the presence of a reducing agent and a catalyst. Ruthenium-based catalysts supported on niobium oxide have shown particular promise in the reductive amination of cyclopentanone to produce cyclopentylamine (B150401), a related compound. researchgate.net Further adaptation of these catalytic systems could provide a direct and efficient pathway to N-cyclopentylhydroxylamine.
Another area of exploration is the development of continuous flow synthesis processes. A continuous synthesis process has been successfully developed for N-benzylhydroxylamine hydrochloride, a structural analogue. mdpi.com This method offers significant advantages over traditional batch processes, including improved safety, higher yields, and reduced waste. mdpi.com Implementing a similar continuous flow approach for the synthesis of this compound could represent a significant advancement in its production.
Furthermore, the synthesis of various analogues of N-cyclopentylhydroxylamine is a key area of research. These analogues, featuring modifications to the cyclopentyl ring or substitutions on the nitrogen or oxygen atoms, are crucial for tuning the compound's reactivity and physical properties for specific applications. The synthesis of fluorinated cycloalkyl building blocks, for example, is an active area of medicinal chemistry research, suggesting a potential direction for the development of novel N-cyclopentylhydroxylamine analogues. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic Reductive Amination | Direct conversion of cyclopentanone. | High efficiency, atom economy. |
| Continuous Flow Synthesis | Automated and continuous process. | Improved safety, higher yields, scalability. mdpi.com |
| Analogue Synthesis | Modification of the core structure. | Tunable properties for specific applications. nih.gov |
Development of New Chemical Transformations Leveraging this compound
The reactivity of the hydroxylamine group makes this compound a valuable tool for forging new chemical bonds and constructing complex molecular architectures. Research is underway to explore its utility in a variety of chemical transformations.
One key application is in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. N-substituted hydroxylamines can serve as precursors to nitrones, which are versatile intermediates in 1,3-dipolar cycloaddition reactions for the construction of isoxazolidine (B1194047) and isoxazoline (B3343090) rings. mdpi.com The cyclopentyl group can influence the stereoselectivity and reactivity of these cycloadditions, offering a pathway to novel heterocyclic scaffolds.
Additionally, N-alkylhydroxylamines can undergo catalytic disproportionation reactions. For instance, N-alkylhydroxylamines have been shown to disproportionate into the corresponding alkylamines and oxidation products in the presence of a pentacyanoferrate catalyst. nih.gov Investigating the catalytic disproportionation of N-cyclopentylhydroxylamine could lead to new methods for the synthesis of cyclopentylamine and other valuable cyclopentyl-containing compounds.
The development of novel building blocks for medicinal chemistry is another significant research direction. researchgate.net The unique properties of the cyclopentyl group can be harnessed to create new molecular entities with potential biological activity. This compound can serve as a versatile starting material for the synthesis of a library of compounds for drug discovery programs. enamine.net
| Transformation Type | Description | Potential Applications |
| Cycloaddition Reactions | Formation of heterocyclic rings. | Synthesis of novel pharmaceuticals and agrochemicals. mdpi.com |
| Catalytic Disproportionation | Conversion to amines and oxidized products. | New synthetic routes to cyclopentylamine derivatives. nih.gov |
| Building Block Synthesis | Creation of novel molecular scaffolds. | Drug discovery and medicinal chemistry. researchgate.netenamine.net |
Integration with Sustainable and Green Chemistry Principles
The principles of green chemistry are increasingly guiding chemical research and development. The synthesis and application of this compound are being explored through a lens of sustainability.
A major focus is the development of green synthetic methods for hydroxylamine and its derivatives. A recently developed plasma-electrochemical cascade pathway (PECP) allows for the sustainable synthesis of hydroxylamine from air and water under mild conditions. cas.cnrepec.orgresearchgate.net This innovative approach, which avoids the use of harsh reagents and high energy consumption, could be adapted for the production of this compound, significantly reducing its environmental footprint.
The use of microwave-assisted organic synthesis is another green chemistry approach being applied to reactions involving hydroxylamine hydrochloride. Microwave irradiation can dramatically reduce reaction times, increase yields, and simplify work-up procedures, aligning with the principles of energy efficiency and waste reduction. researchgate.net
Furthermore, the catalytic amination of alcohols represents a sustainable route to N-alkyl amines. researchgate.net Exploring the catalytic amination of cyclopentanol (B49286) with a suitable nitrogen source could provide a green and atom-economical synthesis of N-cyclopentylhydroxylamine. The use of heterogeneous catalysts in such processes would also facilitate catalyst recovery and reuse, further enhancing the sustainability of the method.
| Green Chemistry Approach | Description |
| Plasma-Electrochemical Synthesis | Utilizes air and water as raw materials under mild conditions. cas.cnrepec.orgresearchgate.net |
| Microwave-Assisted Synthesis | Reduces reaction times and energy consumption. researchgate.net |
| Catalytic Amination of Alcohols | Atom-economical route with potential for catalyst recycling. researchgate.net |
Role in Emerging Fields of Chemical Research
The unique properties of this compound make it a candidate for application in several emerging areas of chemical research.
In the field of materials science, the incorporation of functional groups like hydroxylamines into polymers and other materials can impart novel properties. While specific research on N-cyclopentylhydroxylamine in this area is nascent, the general utility of hydroxylamines in modifying material surfaces and synthesizing functional polymers suggests potential applications.
In medicinal chemistry, the cyclopentyl moiety is a desirable feature in drug candidates due to its ability to improve metabolic stability and binding affinity. The development of N-cyclopentylhydroxylamine-based building blocks could provide medicinal chemists with new tools for designing and synthesizing next-generation therapeutics. researchgate.netenamine.net The synthesis of fluorinated N-cyclopentylhydroxylamine analogues, for instance, could lead to compounds with enhanced pharmacological properties. nih.gov
The field of catalysis is also an area where N-alkylhydroxylamines are finding new roles. The ability of these compounds to act as ligands or to be transformed into catalytically active species is an area of active investigation. The catalytic disproportionation of N-alkylhydroxylamines, for example, highlights their potential in catalytic cycles. nih.gov
Q & A
Q. What are the recommended methods for synthesizing N-cyclopentylhydroxylamine hydrochloride with high purity?
Synthesis typically involves reductive amination of cyclopentanone with hydroxylamine under acidic conditions, followed by hydrochloride salt formation. Key steps include:
- Purification : Recrystallization using ethanol/water mixtures to achieve >98% purity.
- Characterization : Confirm structure via -NMR (e.g., δ 1.5–2.0 ppm for cyclopentyl protons) and elemental analysis (C: ~47.5%, H: ~7.5%, N: ~9.8%) .
- Quality control : Validate purity via HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) .
Q. How should researchers handle and store this compound to ensure stability?
Q. What analytical techniques are essential for confirming the molecular identity of this compound?
- Spectroscopy : -NMR for cyclopentyl carbons (δ 25–35 ppm) and FT-IR for N–O stretching (950–1100 cm).
- Mass spectrometry : ESI-MS in positive ion mode ([M+H] expected at m/z ~150) .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments between HPLC and elemental analysis?
Discrepancies may arise from hygroscopicity or co-eluting impurities. Mitigation strategies:
Q. What experimental design considerations are critical for studying the compound’s reactivity in aqueous media?
- pH control : Use buffered solutions (pH 4–6) to minimize hydrolysis.
- Kinetic studies : Employ stopped-flow UV-Vis spectroscopy to track reaction intermediates (λ = 260–280 nm).
- Data interpretation : Apply pseudo-first-order kinetics models to differentiate between nucleophilic and electrophilic pathways .
Q. How can researchers address variability in biological assay results involving this compound?
- Dose standardization : Pre-dissolve in DMSO at 10 mM stock concentrations to ensure consistency.
- Control experiments : Include cyclopentylamine and hydroxylamine controls to isolate pharmacological effects.
- Statistical rigor : Follow NIH preclinical guidelines (e.g., n ≥ 6 replicates, blinded analysis) .
Methodological Challenges
Q. What strategies are effective for detecting trace impurities in this compound?
- Advanced chromatography : UPLC-MS/MS with a HILIC column to resolve polar degradation products (e.g., hydroxylamine).
- Limit of detection (LOD) : Achieve ≤0.1% impurity detection via charged aerosol detection (CAD) .
Q. How should researchers validate the compound’s stability under long-term storage conditions?
- Accelerated stability studies : Incubate at 40°C/75% RH for 6 months, analyzing samples monthly via HPLC.
- Degradation kinetics : Apply Arrhenius modeling to predict shelf life at −20°C .
Safety and Compliance
Q. What safety protocols are mandated for in vivo studies involving this compound?
Q. How do regulatory guidelines impact the use of this compound in preclinical research?
- Ethical compliance : Adhere to institutional IACUC protocols for animal welfare.
- Data transparency : Report synthesis and characterization details per FAIR principles to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
